molecular formula C25H29N3O5 B11638952 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11638952
M. Wt: 451.5 g/mol
InChI Key: PJLNSXBIOWJAPD-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure, featuring a pyrrol-2-one moiety, is a known privileged scaffold in the design of compounds that modulate protein kinase activity. The presence of the piperazine ethyl group is a critical functional element, as piperazine is a common pharmacophore that improves aqueous solubility and provides a handle for further chemical diversification to optimize binding affinity and selectivity toward specific kinase targets. Research into this compound and its analogs primarily focuses on its potential as a multi-kinase inhibitor, with investigations targeting key signaling pathways involved in oncogenesis and inflammatory diseases. The methoxy-substituted aromatic rings contribute to the molecule's overall hydrophobicity and are likely involved in critical π-stacking interactions within the ATP-binding pocket of various kinases. This compound serves as a versatile intermediate for synthesizing more complex derivatives, enabling structure-activity relationship (SAR) studies to develop potent and selective therapeutic agents. Its primary research value lies in its utility as a chemical probe for studying kinase-mediated cellular processes and as a lead compound in the discovery of new oncology therapeutics.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29N3O5/c1-32-19-7-3-17(4-8-19)22-21(23(29)18-5-9-20(33-2)10-6-18)24(30)25(31)28(22)16-15-27-13-11-26-12-14-27/h3-10,22,26,29H,11-16H2,1-2H3/b23-21+

InChI Key

PJLNSXBIOWJAPD-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCNCC4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCNCC4

Origin of Product

United States

Biological Activity

The compound 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H25N3O5
  • Molecular Weight : 395.45 g/mol
  • CAS Number : 425415-57-2

The biological activity of this compound is primarily attributed to its structural components, which include a piperazine moiety and methoxy-substituted aromatic rings. These features suggest a potential for various pharmacological interactions:

  • Dopamine Receptor Modulation : The presence of the piperazine ring indicates potential interactions with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
  • Antioxidant Properties : The methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.
  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidinones exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown efficacy against several cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Anticonvulsant Properties

A study on related thiazole-integrated pyrrolidinones highlighted their anticonvulsant properties, with some analogs demonstrating protective effects in seizure models . This suggests that the compound may also possess similar therapeutic potential.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. For example:

  • Acetylcholinesterase Inhibition : This activity is crucial in the context of Alzheimer's disease treatment, where enzyme inhibitors can help increase acetylcholine levels in the brain .

Case Studies and Research Findings

StudyFindings
Anticancer Study (2020) Demonstrated significant cytotoxicity against A431 cancer cells with an IC50 value lower than doxorubicin .
Anticonvulsant Study (2020) Reported protection against seizures with a median effective dose (ED50) of 18.4 mg/kg for a structurally similar analog .
Enzyme Inhibition Study (2021) Showed promising results in inhibiting acetylcholinesterase with potential implications for neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded encouraging results. Cell-based assays on tumor cell lines suggest that it may inhibit cell proliferation in several cancer types, including breast and lung cancers . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Studies suggest that this compound may exhibit anxiolytic and antidepressant effects, potentially making it a candidate for treating mood disorders .

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of this compound against standard bacterial strains using the serial dilution method. Results indicated that certain derivatives displayed significant activity comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Activity Assessment

In another case study focusing on cancer treatment, compounds similar to this pyrrolidine derivative were tested against multiple cancer cell lines using MTT assays. The findings revealed that some derivatives effectively reduced cell viability, highlighting their potential as anticancer agents .

Preparation Methods

Optimization of Cyclization Conditions

Reaction temperature and catalyst selection critically influence cyclization efficiency. Studies demonstrate that Lewis acids such as zinc chloride enhance reaction rates by stabilizing the transition state during ring closure. For example, using 10 mol% ZnCl₂ in tetrahydrofuran (THF) at 60°C reduces reaction time to 3 hours while maintaining yields above 80%. Conversely, protic solvents like methanol favor slower but higher-purity outcomes, with HPLC purity exceeding 98%.

Functionalization with Methoxy-Substituted Aromatic Groups

The 4-methoxybenzoyl and 4-methoxyphenyl groups are introduced via Friedel-Crafts acylation and Suzuki-Miyaura coupling, respectively.

Friedel-Crafts Acylation for 4-Methoxybenzoyl Attachment

The acylation of the pyrrol-2-one intermediate with 4-methoxybenzoyl chloride is catalyzed by aluminum trichloride (AlCl₃) in dichloromethane (DCM). This electrophilic substitution proceeds regioselectively at the C4 position of the pyrrol-2-one ring, achieving 70–75% yields. Key parameters include:

  • Molar ratio : 1:1.2 (pyrrol-2-one to acyl chloride)

  • Reaction time : 4–6 hours at 0–5°C

  • Workup : Quenching with ice-water followed by extraction with ethyl acetate

Suzuki-Miyaura Coupling for 4-Methoxyphenyl Incorporation

The 4-methoxyphenyl group is installed via palladium-catalyzed cross-coupling using bis(pinacolato)diboron as the boron source. A representative protocol employs:

ComponentQuantity
Pyrrol-2-one derivative1.0 equiv
4-Methoxyphenylboronic acid1.5 equiv
Pd(PPh₃)₄5 mol%
BaseK₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature90°C, 12 hours

This method delivers 65–70% yields with >95% purity, as confirmed by LC-MS.

Introduction of the Piperazin-1-yl Ethyl Side Chain

The piperazine-ethyl moiety is incorporated through nucleophilic substitution or reductive amination.

Nucleophilic Substitution with Piperazine

Reaction of the chlorinated pyrrol-2-one intermediate with 1-(2-aminoethyl)piperazine in acetonitrile at reflux for 24 hours affords the target side chain. Triethylamine (3.0 equiv) is added to scavenge HCl, improving yields to 60–65%. The reaction is monitored by thin-layer chromatography (TLC) using silica gel plates and a 7:3 hexane/ethyl acetate eluent.

Reductive Amination Optimization

An alternative route employs reductive amination of 2-(piperazin-1-yl)acetaldehyde with the pyrrol-2-one amine derivative. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates this transformation, achieving 75–80% yields. The reaction profile is summarized below:

Pyrrol-2-one-NH2+OHC-CH2-PiperazineNaBH₃CN, MeOHTarget Compound\text{Pyrrol-2-one-NH}2 + \text{OHC-CH}2\text{-Piperazine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound}

This method minimizes side products such as over-alkylation, with HPLC purity >97%.

Final Assembly and Purification

The convergent synthesis concludes with coupling the functionalized pyrrol-2-one core with the piperazine-ethyl side chain. A representative protocol involves:

  • Activation : Treat the pyrrol-2-one carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) in DCM.

  • Coupling : Add 1-(2-aminoethyl)piperazine and stir at room temperature for 12 hours.

  • Purification : Column chromatography on silica gel (eluent: 5% methanol in DCM) yields the final compound in 55–60% overall yield.

Analytical Characterization

Critical analytical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.43 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 3.68 (t, 4H, Piperazine-H), 2.46 (t, 4H, Piperazine-H).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water), purity 99.1%.

  • Melting Point : 219–220°C (lit. 218–219°C) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this pyrrol-2-one derivative, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving condensation and cyclization. For example, a related dihydropyrrol-2-one derivative (compound 20) was synthesized using substituted benzaldehydes (e.g., 4-tert-butyl benzaldehyde) and a 2-hydroxypropylamine precursor under reflux conditions. Key steps include:

  • Step 1 : Base-assisted cyclization of hydroxy-substituted intermediates in glacial acetic acid (yield: 46–63%) .
  • Step 2 : Purification via silica gel chromatography and recrystallization in ethanol .
  • Optimization : Adjusting equivalents of reactants (e.g., 1.0–1.2 equiv aldehyde) and reducing reaction time (e.g., 3 hours instead of overnight) improved yields to 47–62% .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and piperazine ethylenic protons (δ 2.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C25H30NO4: 408.2097; observed: 408.2273) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole derivatives) to confirm stereoelectronic effects .

Q. What preliminary biological screening models are recommended for this compound?

  • Methodological Answer : Initial screening should focus on:

  • Antibacterial Activity : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with compound concentrations of 50–200 µg/mL .
  • Enzyme Inhibition : Test inhibitory effects on carbonic anhydrase isoforms (hCA I/II) via spectrophotometric methods using 4-nitrophenyl acetate as a substrate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological activity?

  • Methodological Answer :

  • Substituent Variation : Replace methoxyphenyl groups with electron-withdrawing (e.g., Cl, NO2) or bulky (e.g., tert-butyl) groups to modulate receptor binding. For example, 3-chloro substitution increased cytotoxicity (IC50: 8.2 µM vs. 12.5 µM for methoxy analogs) .
  • Piperazine Modification : Introduce sulfonyl or benzodioxole groups (e.g., [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]) to enhance blood-brain barrier penetration .
  • Assay Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like PDE5 or carbonic anhydrase .

Q. What strategies resolve contradictions in spectral or crystallographic data during structural validation?

  • Methodological Answer :

  • Dynamic NMR : Resolve overlapping signals caused by rotameric equilibria in the piperazine-ethyl chain by conducting experiments at variable temperatures (e.g., 25°C to −40°C) .
  • Hydrogen Bond Analysis : For crystallographic ambiguities, refine O–H···N hydrogen bond parameters (e.g., bond length: 1.82 Å; angle: 167°) using SHELXL .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Methodological Answer :

  • Catalytic Optimization : Use palladium catalysts (e.g., Pd(OAc)2) for reductive cyclization of nitro intermediates, achieving yields >70% .
  • Solvent Screening : Replace ethanol with DMF or THF to stabilize intermediates during cyclization .
  • Side Reaction Mitigation : Add molecular sieves to absorb byproducts (e.g., H2O) during imine formation .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer :

  • Rodent Studies : Administer 10 mg/kg intravenously in Sprague-Dawley rats; measure plasma half-life (t1/2) via LC-MS/MS. Piperazine derivatives typically show t1/2 = 2.5–4.0 hours .
  • Tissue Distribution : Use radiolabeled analogs (e.g., 14C-tagged) to quantify accumulation in brain, liver, and kidneys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.